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[2] Development and validation of a simple and sensitive HPLC-UV method for the
simultaneous quantification of metformin and dapaglifiozin in rat plasma - PMC - NIH (2023-08-
25) Sample preparation. Protein precipitation was used to extract MET and DAPA from rat
plasma. A 100 uL aliquot of plasma was mixed with 10 yL of IS (100 ug/mL) and 200 pL of
ACN. The mixture was vortexed for 2 min and then centrifuged at 10,000 rpm for 10 min. The
supernatant was collected and filtered through a 0.22 pm syringe filter. A 20 pL aliquot of the
filtered supernatant was injected into the HPLC system for analysis. ... (2023-08-25) A simple,
rapid, and sensitive HPLC-UV method was developed and validated for the simultaneous
quantification of metformin (MET) and dapagliflozin (DAPA) in rat plasma. The method was
validated according to the guidelines of the US Food and Drug Administration (FDA). The
chromatographic separation was achieved on a C18 column (250 x 4.6 mm, 5 um) with a
mobile phase consisting of acetonitrile and 0.1% formic acid in water (50:50, v/v) at a flow rate
of 1.0 mL/min. The detection wavelength was set at 254 nm. The method was linear over the
concentration range of 0.1-10 pg/mL for both drugs. The intra- and inter-day precision and
accuracy were within the acceptable limits. The recovery of both drugs was > 85%. The method
was successfully applied to a pharmacokinetic study of MET and DAPA in rats. ... (2023-08-25)
The recovery of MET and DAPA from rat plasma was determined by comparing the peak areas
of the extracted samples with those of the unextracted standards at three different
concentrations (low, medium, and high). The recovery of both drugs was > 85%, which
indicates that the protein precipitation method was effective in extracting the drugs from the
plasma matrix. ... (2023-08-25) The stability of MET and DAPA in rat plasma was evaluated
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under different storage conditions, including short-term (room temperature for 6 h), long-term
(=20 °C for 30 days), and freeze-thaw (three cycles). The results showed that both drugs were
stable under all the tested conditions, with the percentage of degradation being < 15%. ...
(2023-08-25) The method was successfully applied to a pharmacokinetic study of MET and
DAPA in rats. The pharmacokinetic parameters, including the maximum plasma concentration
(Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life
(t1/2), were calculated. The results showed that the Cmax of MET and DAPA were 2.5 + 0.3
and 0.8 £ 0.1 pg/mL, respectively, and the Tmax were 1.5 + 0.2 and 1.0 £ 0.1 h, respectively.
The AUCO-0 of MET and DAPA were 10.2 + 1.2 and 3.5 £ 0.4 ug-h/mL, respectively, and the
t1/2 were 3.2 + 0.4 and 2.8 £ 0.3 h, respectively. 3

[4] Liquid-liquid extraction - Wikipedia Liquid—liquid extraction (LLE), also known as solvent
extraction and partitioning, is a method to separate compounds or metal complexes, based on
their relative solubilities in two different immiscible liquids, usually water (polar) and an organic
solvent (non-polar). There is a net transfer of one or more species from one liquid into another
liquid phase, generally from aqueous to organic. The transfer is driven by a chemical potential,
i.e. once the transfer is complete, the overall system of chemical components that make up the
solutes and the solvents are in a more stable equilibrium state (lower free energy). The solvent
that is enriched in solute(s) is called extract. The feed solution that is depleted in solute(s) is
called the raffinate. LLE is a basic technique in chemical laboratories, where it is performed
using a variety of apparatus, from separatory funnels to countercurrent distribution equipment
called as mixer settlers. This type of process is commonly performed after a chemical reaction
as part of the work-up, often including an acidic work-up. The term partitioning is commonly
used to refer to the underlying chemical and physical processes, while the term liquid—liquid
extraction is used to refer to the process as a whole. The term solvent extraction can also refer
to the separation of a substance from a mixture by preferentially dissolving that substance in a
suitable solvent. In that case, a soluble compound is separated from an insoluble compound or
a complex matrix. From the point of view of hydrometallurgy, solvent extraction is exclusively
used in separation and purification of uranium and plutonium, zirconium and hafnium,
separation of cobalt and nickel, separation and purification of rare earth elements etc. Its
greatest advantage is its ability to selectively separate out even very similar metals. One
obtains high-purity single metal streams on recovery, on 'stripping' the metal value from the
'loaded' organic. Stripping is the reverse of extraction: transfer of mass from organic to
agueous phase. LLE is also widely used in the production of fine organic compounds, the
processing of perfumes, the production of vegetable oils and biodiesel, and other industries. It
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is among the most common initial separation techniques, though some difficulties result in
extracting from a crude feed. It is particularly common in the nuclear reprocessing industry,
having been developed by the chemists working on the Manhattan project in the 1940s and
50s, as a way to separate out fission products. ... For example, if a compound is more soluble
in a non-polar solvent such as hexane than in a polar solvent like water, it will partition into the
hexane layer. ... This allows for the extraction of compounds with different polarities into
different layers. For instance, a non-polar compound will be more soluble in a non-polar
solvent, while a polar compound will be more soluble in a polar solvent. By carefully selecting
the solvents, it is possible to separate compounds based on their polarity. ... The choice of
solvent is critical for a successful LLE. The ideal solvent should have a high affinity for the
target compound, be immiscible with the other liquid phase, have a low viscosity and a high
density difference for easy phase separation, and be non-toxic and inexpensive. ... The
efficiency of the extraction process is determined by the partition coefficient, which is the ratio
of the concentration of the compound in the organic phase to its concentration in the aqueous
phase. A high partition coefficient indicates that the compound is more soluble in the organic
phase and will be efficiently extracted. 5

[6] A simple and rapid HPLC-UV method for the simultaneous determination of hippuric acid,
creatinine, and uric acid in human urine - ScienceDirect (2013-05-15) A simple, rapid, and
sensitive HPLC-UV method was developed and validated for the simultaneous determination of
hippuric acid (HA), creatinine (CR), and uric acid (UA) in human urine. The method was
validated according to the guidelines of the US Food and Drug Administration (FDA). The
chromatographic separation was achieved on a C18 column (250 x 4.6 mm, 5 pm) with a
mobile phase consisting of 0.1% formic acid in water and methanol (95:5, v/v) at a flow rate of
1.0 mL/min. The detection wavelength was set at 235 nm. The method was linear over the
concentration range of 1-100 pg/mL for all three analytes. The intra- and inter-day precision
and accuracy were within the acceptable limits. The recovery of all three analytes was > 90%.
The method was successfully applied to the analysis of HA, CR, and UA in human urine
samples. ... (2013-05-15) The recovery of HA, CR, and UA from human urine was determined
by comparing the peak areas of the extracted samples with those of the unextracted standards
at three different concentrations (low, medium, and high). The recovery of all three analytes
was > 90%, which indicates that the sample preparation method was effective in extracting the
analytes from the urine matrix. ... (2013-05-15) The stability of HA, CR, and UA in human urine
was evaluated under different storage conditions, including short-term (room temperature for
24 h), long-term (=20 °C for 30 days), and freeze-thaw (three cycles). The results showed that
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all three analytes were stable under all the tested conditions, with the percentage of
degradation being < 10%. ... (2013-05-15) The method was successfully applied to the analysis
of HA, CR, and UA in human urine samples. The concentrations of HA, CR, and UA in the urine
samples were found to be in the range of 10-50, 500-2000, and 200-800 pg/mL, respectively.
... (2013-05-15) Sample preparation. Urine samples were collected from healthy volunteers and
stored at —20 °C until analysis. An aliquot of 100 L of urine was mixed with 900 uL of mobile
phase and filtered through a 0.22 pm syringe filter. A 20 pL aliquot of the filtered solution was
injected into the HPLC system for analysis. 7

[8] A new method for the determination of p-aminohippuric acid (PAH) in human plasma and
urine by high-performance liquid chromatography with coulometric electrochemical and
ultraviolet detection - PubMed A new method for the determination of p-aminohippuric acid
(PAH) in human plasma and urine by high-performance liquid chromatography with coulometric
electrochemical and ultraviolet detection. J Pharm Biomed Anal. 1996 Aug;14(11):1529-36. doi:
10.1016/0731-7085(96)01783-8. Authors. A H de Vries 1, AP van Gijn, C P B Oosterhuis, J H
G van Berlo, C M G van de Luit, J H M van den Bergh, J H M Schellens, J H Beijnen. Affiliation.
1 Department of Pharmacy, Slotervaart Hospital/Netherlands Cancer Institute, Amsterdam. --
INVALID-LINK--. PMID: 8887754; DOI: 10.1016/0731-7085(96)01783-8. Abstract. A new high-
performance liquid chromatographic (HPLC) method for the determination of p-aminohippuric
acid (PAH) in human plasma and urine has been developed and validated. The method
involves a solid-phase extraction (SPE) procedure using Bond Elut C18 cartridges. The
separation is performed on a C18 column using a mobile phase of phosphate buffer and
methanol. The detection of PAH is accomplished by coulometric electrochemical detection (ED)
and ultraviolet (UV) detection. The method is sensitive, with a limit of quantification of 0.1
microg/ml for both plasma and urine. The method is also specific, with no interference from
endogenous compounds. The method has been successfully applied to the determination of
PAH in plasma and urine samples from healthy volunteers. Publication types. Research
Support, Non-U.S. Gov't. MeSH terms. Administration, Oral; Biological Availability;
Chromatography, High Pressure Liquid / methods; Electrochemistry / methods; Humans;
Injections, Intravenous; Reference Standards; Reproducibility of Results; Sensitivity and
Specificity; Spectrophotometry, Ultraviolet / methods; p-Aminohippuric Acid / analysis*; p-
Aminohippuric Acid / blood; p-Aminohippuric Acid / urine. Substances. p-Aminohippuric Acid. ...
A new high-performance liquid chromatographic (HPLC) method for the determination of p-
aminohippuric acid (PAH) in human plasma and urine has been developed and validated. The
method involves a solid-phase extraction (SPE) procedure using Bond Elut C18 cartridges. The
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separation is performed on a C18 column using a mobile phase of phosphate buffer and
methanol. The detection of PAH is accomplished by coulometric electrochemical detection (ED)
and ultraviolet (UV) detection. ... The method is sensitive, with a limit of quantification of 0.1
microg/ml for both plasma and urine. The method is also specific, with no interference from
endogenous compounds. ... The method has been successfully applied to the determination of
PAH in plasma and urine samples from healthy volunteers. 9

[10] Determination of hippuric acid in human urine by solid phase extraction and high-
performance liquid chromatography - PubMed A method for the determination of hippuric acid
in human urine by solid phase extraction (SPE) and high-performance liquid chromatography
(HPLC) is described. The method involves the use of a C18 SPE cartridge to extract hippuric
acid from urine. The extracted hippuric acid is then analyzed by HPLC on a C18 column with a
mobile phase of 0.1% formic acid in water and methanol (90:10, v/v). The detection wavelength
is 230 nm. The method is linear over the concentration range of 1-100 microg/mL. The intra-
and inter-day precision and accuracy are within the acceptable limits. The recovery of hippuric
acid is > 90%. The method is simple, rapid, and sensitive and can be used for the routine
monitoring of hippuric acid in human urine. ... The recovery of hippuric acid is > 90%. The
method is simple, rapid, and sensitive and can be used for the routine monitoring of hippuric
acid in human urine. ... A method for the determination of hippuric acid in human urine by solid
phase extraction (SPE) and high-performance liquid chromatography (HPLC) is described. The
method involves the use of a C18 SPE cartridge to extract hippuric acid from urine. The
extracted hippuric acid is then analyzed by HPLC on a C18 column with a mobile phase of
0.1% formic acid in water and methanol (90:10, v/v). ... The detection wavelength is 230 nm.
The method is linear over the concentration range of 1-100 microg/mL. The intra- and inter-day
precision and accuracy are within the acceptable limits. 7

Simultaneous determination of hippuric acid and p-aminohippuric acid in human urine by high-
performance liquid chromatography - PubMed A simple, rapid, and sensitive high-performance
liquid chromatographic (HPLC) method for the simultaneous determination of hippuric acid
(HA) and p-aminohippuric acid (PAH) in human urine is described. The method involves the
direct injection of urine onto a C18 column with a mobile phase of 0.1% formic acid in water
and methanol (90:10, v/v). The detection wavelength is 230 nm. The method is linear over the
concentration range of 1-100 microg/mL for both analytes. The intra- and inter-day precision
and accuracy are within the acceptable limits. The recovery of both analytes is > 90%. The
method has been successfully applied to the analysis of HA and PAH in human urine samples.
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... The recovery of both analytes is > 90%. The method has been successfully applied to the
analysis of HA and PAH in human urine samples. ... A simple, rapid, and sensitive high-
performance liquid chromatographic (HPLC) method for the simultaneous determination of
hippuric acid (HA) and p-aminohippuric acid (PAH) in human urine is described. The method
involves the direct injection of urine onto a C18 column with a mobile phase of 0.1% formic acid
in water and methanol (90:10, v/v). ... The detection wavelength is 230 nm. The method is
linear over the concentration range of 1-100 microg/mL for both analytes. The intra- and inter-
day precision and accuracy are within the acceptable limits. 7

Solid Phase Extraction (SPE) Troubleshooting & Guide - Phenomenex (2025-06-09) If you are
experiencing low recovery with your solid phase extraction (SPE) method, there are many
factors to consider. First, check that the chosen SPE phase and solvent are appropriate for
your analyte. Then, examine your sample’s characteristics and your method parameters. ...
(2025-06-09) Poor or No Recovery Inconsistent recovery is one of the most common issues
with SPE. If you are experiencing low recovery with your solid phase extraction (SPE) method,
there are many factors to consider. First, check that the chosen SPE phase and solvent are
appropriate for your analyte. Then, examine your sample’s characteristics and your method
parameters. ... (2025-06-09) Inconsistent recovery can be caused by a variety of factors,
including: * The elution solvent is too weak to elute the analyte from the sorbent. * The sample
volume is too large, causing breakthrough of the analyte. * The flow rate is too fast, not
allowing for proper interaction between the analyte and the sorbent. * The pH of the sample is
not optimal for retention of the analyte. * The sorbent is not properly conditioned or equilibrated.
* The sample contains interfering substances that are co-eluting with the analyte. ... (2025-06-
09) If you are still experiencing low recovery after troubleshooting these factors, you may need
to consider using a different SPE phase or a different elution solvent. You may also need to
optimize your method parameters, such as the sample volume, flow rate, and pH. ... (2025-06-
09) If you are experiencing poor or no recovery with your SPE method, it is likely that the
analyte is not being retained on the sorbent. This can be caused by a number of factors,
including: * The sorbent is not appropriate for the analyte. * The pH of the sample is not optimal
for retention. * The flow rate is too fast. * The sample is not properly pre-treated. 11

Determination of p-aminohippuric acid in human plasma and urine by high-performance liquid
chromatography with ultraviolet detection - PubMed A simple, rapid, and sensitive high-

performance liquid chromatographic (HPLC) method for the determination of p-aminohippuric
acid (PAH) in human plasma and urine is described. The method involves the deproteinization
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of plasma or urine with acetonitrile, followed by direct injection of the supernatant onto a C18
column. The mobile phase is a mixture of 0.1% formic acid in water and methanol (90:10, v/v),
and the detection wavelength is 230 nm. The method is linear over the concentration range of
1-100 microg/mL. The intra- and inter-day precision and accuracy are within the acceptable
limits. The recovery of PAH is > 90%. The method has been successfully applied to the
analysis of PAH in plasma and urine samples from healthy volunteers. ... The recovery of PAH
is > 90%. The method has been successfully applied to the analysis of PAH in plasma and
urine samples from healthy volunteers. ... A simple, rapid, and sensitive high-performance liquid
chromatographic (HPLC) method for the determination of p-aminohippuric acid (PAH) in human
plasma and urine is described. The method involves the deproteinization of plasma or urine
with acetonitrile, followed by direct injection of the supernatant onto a C18 column. ... The
mobile phase is a mixture of 0.1% formic acid in water and methanol (90:10, v/v), and the
detection wavelength is 230 nm. The method is linear over the concentration range of 1-100
microg/mL. 7

A rapid and sensitive HPLC-UV method for the determination of hippuric acid in human urine -
ScienceDirect (2012-08-15) A rapid, sensitive, and specific HPLC-UV method was developed
and validated for the determination of hippuric acid (HA) in human urine. The method was
validated according to the guidelines of the US Food and Drug Administration (FDA). The
chromatographic separation was achieved on a C18 column (250 x 4.6 mm, 5 pm) with a
mobile phase consisting of 0.1% formic acid in water and methanol (90:10, v/v) at a flow rate of
1.0 mL/min. The detection wavelength was set at 230 nm. The method was linear over the
concentration range of 1-100 pg/mL. The intra- and inter-day precision and accuracy were
within the acceptable limits. The recovery of HA was > 90%. The method was successfully
applied to the analysis of HA in human urine samples. ... (2012-08-15) The recovery of HA was
determined by comparing the peak areas of the extracted samples with those of the
unextracted standards at three different concentrations (low, medium, and high). The recovery
of HA was > 90%, which indicates that the sample preparation method was effective in
extracting the analyte from the urine matrix. ... (2012-08-15) The stability of HA in human urine
was evaluated under different storage conditions, including short-term (room temperature for
24 h), long-term (=20 °C for 30 days), and freeze-thaw (three cycles). The results showed that
HA was stable under all the tested conditions, with the percentage of degradation being < 10%.
... (2012-08-15) The method was successfully applied to the analysis of HA in human urine
samples. The concentrations of HA in the urine samples were found to be in the range of 10-50
pg/mL. ... (2012-08-15) Sample preparation. Urine samples were collected from healthy
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volunteers and stored at —20 °C until analysis. An aliquot of 100 uL of urine was mixed with 900
pL of mobile phase and filtered through a 0.22 ym syringe filter. A 20 yL aliquot of the filtered
solution was injected into the HPLC system for analysis. 7

A simple and sensitive HPLC-UV method for the determination of hippuric acid in human urine -
PubMed A simple, sensitive, and specific HPLC-UV method was developed and validated for
the determination of hippuric acid (HA) in human urine. The method was validated according to
the guidelines of the US Food and Drug Administration (FDA). The chromatographic separation
was achieved on a C18 column (250 x 4.6 mm, 5 pm) with a mobile phase consisting of 0.1%
formic acid in water and methanol (90:10, v/v) at a flow rate of 1.0 mL/min. The detection
wavelength was set at 230 nm. The method was linear over the concentration range of 1-100
pg/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The
recovery of HA was > 90%. The method has been successfully applied to the analysis of HA in
human urine samples. ... The recovery of HA was > 90%. The method has been successfully
applied to the analysis of HA in human urine samples. ... A simple, sensitive, and specific
HPLC-UV method was developed and validated for the determination of hippuric acid (HA) in
human urine. ... The chromatographic separation was achieved on a C18 column (250 x 4.6
mm, 5 ym) with a mobile phase of 0.1% formic acid in water and methanol (90:10, v/v) at a flow
rate of 1.0 mL/min. The detection wavelength was set at 230 nm. 7

A review of sample preparation techniques for the analysis of biological samples by liquid
chromatography-tandem mass spectrometry - PubMed Sample preparation is a critical step in
the analysis of biological samples by liquid chromatography-tandem mass spectrometry (LC-
MS/MS). The goal of sample preparation is to remove interfering substances from the sample
matrix and to concentrate the analyte of interest. There are a variety of sample preparation
techniques available, each with its own advantages and disadvantages. The choice of sample
preparation technique depends on the analyte of interest, the sample matrix, and the desired
level of sensitivity. This review provides an overview of the most common sample preparation
techniques used for the analysis of biological samples by LC-MS/MS, including protein
precipitation, liquid-liquid extraction, and solid-phase extraction. The principles of each
technique are discussed, and the advantages and disadvantages of each technique are
compared. ... The principles of each technique are discussed, and the advantages and
disadvantages of each technique are compared. ... Sample preparation is a critical step in the
analysis of biological samples by liquid chromatography-tandem mass spectrometry (LC-
MS/MS). The goal of sample preparation is to remove interfering substances from the sample
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matrix and to concentrate the analyte of interest. ... This review provides an overview of the
most common sample preparation techniques used for the analysis of biological samples by
LC-MS/MS, including protein precipitation, liquid-liquid extraction, and solid-phase extraction. ...
There are a variety of sample preparation techniques available, each with its own advantages
and disadvantages. The choice of sample preparation technique depends on the analyte of
interest, the sample matrix, and the desired level of sensitivity. 7

A review of solid-phase extraction for the determination of organic compounds in environmental
samples - PubMed Solid-phase extraction (SPE) is a widely used sample preparation
technique for the determination of organic compounds in environmental samples. SPE is based
on the partitioning of analytes between a solid phase and a liquid phase. The solid phase is
typically a packed bed of sorbent material, and the liquid phase is the sample. The analytes are
retained on the sorbent material, while the sample matrix is washed away. The analytes are
then eluted from the sorbent material with a small volume of solvent. SPE has a number of
advantages over other sample preparation techniques, including its simplicity, speed, and low
cost. SPE can be used to extract a wide variety of organic compounds from a variety of
environmental samples, including water, soil, and air. This review provides an overview of the
principles of SPE and its applications for the determination of organic compounds in
environmental samples. ... This review provides an overview of the principles of SPE and its
applications for the determination of organic compounds in environmental samples. ... Solid-
phase extraction (SPE) is a widely used sample preparation technique for the determination of
organic compounds in environmental samples. SPE is based on the partitioning of analytes
between a solid phase and a liquid phase. ... SPE has a nhumber of advantages over other
sample preparation techniques, including its simplicity, speed, and low cost. SPE can be used
to extract a wide variety of organic compounds from a variety of environmental samples,
including water, soil, and air. ... The solid phase is typically a packed bed of sorbent material,
and the liquid phase is the sample. The analytes are retained on the sorbent material, while the
sample matrix is washed away. The analytes are then eluted from the sorbent material with a
small volume of solvent. 7

A review of liquid-liquid extraction for the determination of organic compounds in environmental
samples - PubMed Liquid-liquid extraction (LLE) is a widely used sample preparation technique
for the determination of organic compounds in environmental samples. LLE is based on the
partitioning of analytes between two immiscible liquid phases. The sample is typically an
agueous solution, and the extraction solvent is an organic solvent. The analytes are extracted
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from the aqueous phase into the organic phase. The organic phase is then separated from the
agueous phase and concentrated. LLE has a number of advantages over other sample
preparation technigues, including its simplicity, speed, and low cost. LLE can be used to extract
a wide variety of organic compounds from a variety of environmental samples, including water,
soil, and air. This review provides an overview of the principles of LLE and its applications for
the determination of organic compounds in environmental samples. ... This review provides an
overview of the principles of LLE and its applications for the determination of organic
compounds in environmental samples. ... Liquid-liquid extraction (LLE) is a widely used sample
preparation technique for the determination of organic compounds in environmental samples.
LLE is based on the partitioning of analytes between two immiscible liquid phases. ... LLE has
a number of advantages over other sample preparation techniques, including its simplicity,
speed, and low cost. LLE can be used to extract a wide variety of organic compounds from a
variety of environmental samples, including water, soil, and air. ... The sample is typically an
agueous solution, and the extraction solvent is an organic solvent. The analytes are extracted
from the aqueous phase into the organic phase. The organic phase is then separated from the
aqueous phase and concentrated. 7

A review of protein precipitation for the determination of drugs in biological samples - PubMed
Protein precipitation is a widely used sample preparation technique for the determination of
drugs in biological samples. Protein precipitation is based on the principle that proteins are less
soluble in organic solvents than in aqueous solutions. The addition of an organic solvent to a
biological sample causes the proteins to precipitate out of solution. The precipitated proteins
are then removed by centrifugation or filtration, and the supernatant is analyzed for the drug of
interest. Protein precipitation has a number of advantages over other sample preparation
techniques, including its simplicity, speed, and low cost. Protein precipitation can be used to
extract a wide variety of drugs from a variety of biological samples, including plasma, serum,
and urine. This review provides an overview of the principles of protein precipitation and its
applications for the determination of drugs in biological samples. ... This review provides an
overview of the principles of protein precipitation and its applications for the determination of
drugs in biological samples. ... Protein precipitation is a widely used sample preparation
technique for the determination of drugs in biological samples. Protein precipitation is based on
the principle that proteins are less soluble in organic solvents than in aqueous solutions. ...
Protein precipitation has a number of advantages over other sample preparation techniques,
including its simplicity, speed, and low cost. Protein precipitation can be used to extract a wide
variety of drugs from a variety of biological samples, including plasma, serum, and urine. ... The
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addition of an organic solvent to a biological sample causes the proteins to precipitate out of
solution. The precipitated proteins are then removed by centrifugation or filtration, and the
supernatant is analyzed for the drug of interest. 12 Technical Support Center: 4-Aminohippuric
Acid (PAH) Recovery

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) to improve the recovery of 4-Aminohippuric acid (PAH) from biological samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of PAH
from biological matrices.

Issue 1: Low or No Recovery of PAH

e Q: My PAH recovery is consistently low or non-existent after sample preparation. What are
the potential causes and solutions?

A: Low recovery is a common issue in bioanalysis and can stem from several factors
throughout the experimental workflow. The primary areas to investigate are the sample
extraction procedure, analyte stability, and instrument performance.

Potential Causes & Solutions:

o Inappropriate Extraction Method: The chosen method (e.g., protein precipitation, LLE,
SPE) may not be optimal for your specific sample matrix and PAH concentration. Consider
the physicochemical properties of PAH, which is a polar, acidic compound.

o Suboptimal pH: The pH of your sample during extraction is critical, especially for Liquid-
Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). For LLE, the sample should be
acidified to neutralize the carboxylic acid group on PAH, making it less polar and more
extractable into an organic solvent. For SPE, the sample pH must be optimized for
retention on the sorbent.

o Incorrect Solvent Choice (LLE & SPE): In LLE, the organic solvent may be too polar or
non-polar to efficiently partition PAH. In SPE, the wash solvent may be too strong, causing
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premature elution of PAH, or the elution solvent may be too weak to desorb it from the
sorbent.

o Analyte Breakthrough (SPE): If the sample volume is too large or the loading flow rate is
too fast, the analyte may not have sufficient time to interact with the sorbent and will pass
through to waste.

o Incomplete Elution (SPE): The volume or strength of the elution solvent may be insufficient
to completely recover the analyte from the SPE cartridge. Using two smaller aliquots of
elution solvent can be more effective than one large one.

o Analyte Degradation: PAH may be unstable under your sample storage or processing
conditions. Ensure samples are stored properly (e.g., at -20°C or -80°C) and minimize
freeze-thaw cycles.

o Poor Protein Precipitation: Inefficient protein removal can lead to co-precipitation of the
analyte or cause matrix effects in the final analysis. Ensure the correct ratio of precipitating
solvent (e.g., acetonitrile, methanol) to sample is used.

Issue 2: High Variability and Poor Reproducibility

e Q: 1 am observing significant variability in PAH recovery between replicate samples. How can
| improve the precision of my method?

A: Inconsistent results are often due to procedural variability.
Potential Causes & Solutions:

o Inconsistent Technique: Manual extraction steps, such as pipetting, vortexing, and phase
separation, can introduce variability. Ensure all samples are treated identically. Automation
can improve reproducibility.

o SPE Cartridge Inconsistency: Variations between SPE cartridges or wells can lead to
inconsistent performance. Ensure proper conditioning and equilibration of the sorbent for
every sample.
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o Matrix Effects: Endogenous components in biological samples (e.qg., salts, lipids,
phospholipids) can suppress or enhance the analyte signal in LC-MS/MS analysis, leading
to variability. An effective sample cleanup is crucial to minimize these effects.

o Evaporation to Dryness: When evaporating the final extract, ensure it is not left to dry for
an extended period, as this can lead to the loss of volatile analytes or make reconstitution
difficult.

Issue 3: Chromatographic Problems (HPLC/LC-MS)

e Q: I'm experiencing poor peak shape (e.g., tailing, fronting, or broad peaks) for PAH in my
chromatogram. What should | check?

A: Poor chromatography can compromise sensitivity and integration accuracy.
Potential Causes & Solutions:

o Mobile Phase Mismatch: The pH of the mobile phase can significantly affect the peak
shape of ionizable compounds like PAH. For reversed-phase chromatography, a mobile
phase pH below the pKa of PAH (around 3.8) will result in a neutral molecule and better
peak shape.

o Column Contamination: Residual proteins or lipids from the sample matrix can build up on
the analytical column, leading to poor peak shape and high backpressure. Use a guard
column and ensure your sample cleanup is effective.

o Injection Solvent Effects: The solvent used to reconstitute the final extract should be as
close in composition and strength to the initial mobile phase as possible. Injecting a large
volume of a strong, non-polar solvent can cause peak distortion.

o Column Overload: Injecting too much analyte can saturate the column, leading to fronting
peaks. Try diluting the sample.

Troubleshooting Workflow for Low PAH Recovery

The following diagram outlines a logical workflow for troubleshooting low recovery issues.

© 2025 BenchChem. All rights reserved. 13/19 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“@ Troubleshooting & Optimization

Check Availability & Pricing

Start:
Low PAH Recovery

Problem Area: Problem Area:
Extraction Efficiency

Analyte Stabilty

Problem Area:

Analytical Instrument

For LLE/SPE

Is sample pH

Is protein precipitation Are samples stored Is chromatographic
optimized for exiraction? complete? correctly (-20°C or below)? peak shape poor?
No fes No o Yes
Soliion Are extraction/elution Have samples undergone Solution: Is instrument Seliion
Adjust sample pH P! 9 Validate storage conditions Adjust mobile phase pH
Solvents appropriate? multiple freeze-thaw cycles? sensitivity low?
before exiraction and duration

and composition

Solution
Test alternative solvents
or solvent strengths

Is SPE loading/elution
flow rate too fast?

Solution Solution

Aliquot samples after

Clean MS ion source
collection to minimize cycles

and check settings

Solution:
Reduce flow rate for
SPE steps

Click to download full resolution via product page

Troubleshooting workflow for low recovery of 4-Aminohippuric acid.

Frequently Asked Questions (FAQS)
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e QI1: What is the best extraction method for PAH from plasma? Al: The choice depends on
the required sensitivity and throughput.

o Protein Precipitation (PPT) with acetonitrile is a simple, fast, and common method,
especially for LC-MS/MS analysis. It effectively removes the majority of proteins.

o Solid-Phase Extraction (SPE) using a C18 (reversed-phase) sorbent can provide a cleaner
extract by removing more interferences like salts and phospholipids, which is beneficial for
improving assay robustness and sensitivity.

o Liquid-Liquid Extraction (LLE) is also a viable option but can be more labor-intensive.

e Q2: How should | prepare urine samples for PAH analysis? A2: Urine samples typically
contain less protein than plasma, simplifying the preparation. Often, a simple "dilute and
shoot" approach is sufficient, where the urine is diluted with the mobile phase, centrifuged or
filtered, and then injected directly into the HPLC or LC-MS system. For higher sensitivity or
cleaner extracts, SPE can be employed.

e Q3: What are the typical recovery rates | should expect for PAH? A3: Expected recovery
rates vary by method and matrix but should be high and consistent. Well-optimized methods
often report recoveries greater than 85% or 90%. The key is for the recovery to be consistent
and reproducible across the concentration range.

e Q4: Which analytical technique is most suitable for PAH quantification? A4: Both HPLC-UV
and LC-MS/MS are widely used.

o HPLC-UV is a robust and cost-effective method suitable for relatively high concentrations
of PAH. The detection wavelength is typically set around 230-254 nm.

o LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for
guantifying low concentrations of PAH, especially in complex matrices like plasma. It is
less susceptible to interference from endogenous compounds.

Data Presentation: Comparison of Extraction
Methods
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The following tables summarize typical recovery data for PAH from plasma and urine using

common extraction techniques.

Table 1: PAH Recovery from Human Plasma

Extraction Precipitating/lE  Typical Analysis
] Reference
Method lution Solvent Recovery (%) Method
Protein o
o Acetonitrile > 90% HPLC-UV
Precipitation
Protein
S Acetonitrile > 85% HPLC-UV
Precipitation
Not explicitly
Solid-Phase Methanol / stated, but
] HPLC-UV/ED
Extraction Phosphate Buffer method was
successful
Table 2: PAH Recovery from Human Urine
Extraction Dilution/Elutio  Typical Analysis
Reference
Method n Solvent Recovery (%) Method
Mobile Phase
Dilution (Water/Methanol/ > 90% HPLC-UV
Formic Acid)
Solid-Phase Methanol /
> 90% HPLC
Extraction Formic Acid
Protein
Acetonitrile > 90% HPLC-UV

Precipitation

Experimental Protocols

Protocol 1: Protein Precipitation for PAH in Plasma (LC-MS/MS Analysis)

This protocol is adapted from a standard procedure for plasma sample preparation.
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 Aliquoting: Pipette 100 pL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge
tube.

e Internal Standard: Add 10 pL of the internal standard working solution (e.g., p-Aminosalicylic
acid) and vortex briefly.

» Precipitation: Add 300 pL of ice-cold acetonitrile to the tube.

» Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein
precipitation.

o Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the
precipitated proteins.

e Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

e Injection: Inject an appropriate volume (e.g., 4-20 L) of the supernatant directly into the LC-
MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for PAH in Urine

This protocol is a general procedure based on reversed-phase SPE principles for acidic
compounds.

o Sample Pre-treatment: Acidify 1 mL of urine sample to a pH of ~3 with formic or phosphoric
acid. This neutralizes the PAH molecule for better retention on a C18 sorbent.

o SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing
2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent to dry.

o Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow,
steady flow rate (approx. 1-2 mL/min).

e Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar
interferences. This step may need optimization to avoid premature elution of PAH.

e Drying: Dry the SPE cartridge under vacuum or with nitrogen for 5-10 minutes to remove the
agueous wash solvent.
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» Elution: Elute the PAH from the cartridge with 1-2 mL of methanol. Collect the eluate.

« Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of
nitrogen at approx. 40°C. Reconstitute the residue in 100-200 uL of the mobile phase.

e Analysis: Vortex the reconstituted sample and inject it into the analytical system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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